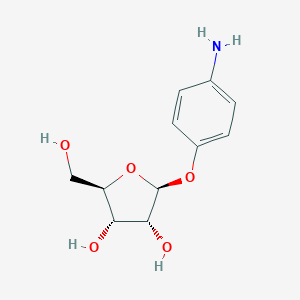
beta-D-Ribofuranoside,4-aminophenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Ribofuranoside,4-aminophenyl, also known as this compound, is a useful research compound. Its molecular formula is C11H15NO5 and its molecular weight is 241.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Modifications
The synthesis of beta-D-Ribofuranoside,4-aminophenyl often involves modifying ribofuranose structures to enhance biological activity. For instance, recent studies have synthesized novel derivatives that incorporate aminoalkyl branches at the ribofuranose 4-position. These modifications have shown improved antibacterial activity against Gram-negative pathogens by effectively inhibiting protein synthesis in bacterial ribosomes .
Antibacterial Activity
One significant application of beta-D-Ribofuranoside derivatives is their use as antibacterial agents. The introduction of aminoalkyl groups has been reported to overcome resistance mechanisms in bacteria, particularly those employing aminoglycoside phosphotransferases. This advancement is crucial in the context of rising antibiotic resistance .
Activation of Adenosine Receptors
Beta-D-Ribofuranoside derivatives have also been explored as agonists for A3 adenosine receptors. Compounds synthesized from this base structure have demonstrated selective binding and activation of these receptors, which are implicated in various physiological processes, including neuroprotection during ischemic events . For example, the compound N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide has been highlighted for its high potency and selectivity towards A3 receptors .
Mechanistic Insights
The mechanism of action for beta-D-Ribofuranoside derivatives often involves their role as substrates or inhibitors in enzymatic reactions. For instance, 4-(beta-D-ribofuranosyl)aminobenzene 5'-phosphate (RFA-P) synthase catalyzes a unique reaction that forms a C-riboside from p-aminobenzoic acid and PRPP, which is a critical step in methanopterin biosynthesis . Understanding these mechanisms can facilitate the design of more effective drugs targeting specific pathways.
Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of modified apramycin derivatives demonstrated that the incorporation of beta-D-ribofuranosides significantly enhanced their activity against resistant strains of bacteria. The results indicated a marked improvement in inhibition rates compared to traditional aminoglycosides .
Neuroprotective Effects
Research on A3 receptor agonists derived from beta-D-Ribofuranoside has shown potential neuroprotective effects in models of cerebral ischemia. These compounds not only improved survival rates but also reduced neuronal damage post-ischemia, indicating their therapeutic potential in neurodegenerative diseases .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antibacterial Activity | Inhibition of protein synthesis in Gram-negative pathogens | Enhanced activity against resistant strains due to structural modifications |
| Adenosine Receptor Agonism | Selective activation of A3 adenosine receptors | High potency and selectivity observed in binding assays |
| Enzymatic Mechanisms | Role as substrates/inhibitors in biosynthetic pathways | Unique formation of C-ribosides critical for methanopterin biosynthesis |
Propiedades
Número CAS |
148504-11-4 |
|---|---|
Fórmula molecular |
C11H15NO5 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15NO5/c12-6-1-3-7(4-2-6)16-11-10(15)9(14)8(5-13)17-11/h1-4,8-11,13-15H,5,12H2/t8-,9-,10-,11-/m1/s1 |
Clave InChI |
SLLMCDDTDIJDCF-GWOFURMSSA-N |
SMILES |
C1=CC(=CC=C1N)OC2C(C(C(O2)CO)O)O |
SMILES isomérico |
C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canónico |
C1=CC(=CC=C1N)OC2C(C(C(O2)CO)O)O |
Sinónimos |
.beta.-D-Ribofuranoside, 4-aminophenyl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















